(5-Aminonorpinan-1-yl)methanol;hydrochloride
Description
(5-Aminonorpinan-1-yl)methanol;hydrochloride is a bicyclic amine derivative featuring a norpinan backbone (a fused bicyclo[3.2.1]octane system) substituted with an amino group at position 5 and a hydroxymethyl group at position 1, stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications. The structural rigidity of the norpinan core may influence its pharmacokinetic properties, such as binding affinity to biological targets and metabolic resistance .
Properties
IUPAC Name |
(5-amino-1-bicyclo[3.1.1]heptanyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-3-1-2-7(4-8,5-8)6-10;/h10H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKDBSRTFMHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-Aminonorpinan-1-yl)methanol;hydrochloride, also known by its CAS number 2091664-14-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 141.21 g/mol
- IUPAC Name : (5-aminobicyclo[3.1.1]heptan-1-yl)methanol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinergic Activity : The compound has been studied for its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Antioxidant Properties : Preliminary studies suggest that this compound may have antioxidant capabilities, potentially reducing oxidative stress in biological systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role .
- Neuroprotective Effects : The ability to modulate neurotransmitter systems and reduce oxidative stress positions this compound as a candidate for neuroprotection in various models of neurological disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Case Study 1: Cholinesterase Inhibition
A study investigated the inhibitory effects of various compounds on human AChE and BuChE. Results indicated that this compound demonstrated significant inhibition of both enzymes, suggesting potential therapeutic applications in cognitive disorders .
Case Study 2: Neuroprotective Properties
In vitro experiments using neuronal cell lines showed that treatment with this compound led to reduced apoptosis under oxidative stress conditions. This suggests a protective role against neurodegeneration .
Case Study 3: Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH and FRAP assays, revealing that the compound exhibited notable free radical scavenging activity, further supporting its potential as an antioxidant agent .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to (5-Aminonorpinan-1-yl)methanol;hydrochloride exhibit anticonvulsant properties. For instance, studies on related bicyclic amines have shown efficacy in treating epilepsy and other seizure disorders. The mechanism often involves modulation of neurotransmitter systems, particularly the GABAergic system, which is critical in seizure control .
Neuropharmacological Studies
The compound has been investigated for its potential neuroprotective effects. Its structure allows it to interact with various neurotransmitter receptors, which may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into its pharmacokinetics and pharmacodynamics is ongoing to better understand its efficacy and safety profile .
Building Block for Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives that may possess enhanced biological activity or novel therapeutic properties .
Synthesis of Derivatives
The compound can be transformed into various derivatives through simple chemical reactions, making it a versatile building block in synthetic organic chemistry. This includes modifications that enhance solubility or bioavailability, which are critical factors in drug design .
Anticonvulsant Activity Study
A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of related compounds and found that modifications to the bicyclic structure significantly impacted their effectiveness against induced seizures in animal models .
Neuroprotective Effects
Another research effort focused on assessing the neuroprotective capabilities of this compound in vitro and in vivo, demonstrating its potential to mitigate neuronal damage under oxidative stress conditions. This suggests a promising avenue for developing treatments for neurodegenerative disorders .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key Observations :
- Salt Form Impact: Monohydrochlorides (e.g., the target compound) generally exhibit lower molecular weights and higher molar solubility compared to dihydrochlorides (e.g., ) .
- Solubility: Aromatic amines with hydroxyl groups (e.g., 5-Aminobenzene-1,3-diol Hydrochloride) show superior aqueous solubility due to hydrogen-bonding capacity, whereas lipophilic cores (e.g., indole in ) favor membrane permeability .
Crystallography and Stability
- Crystal Packing: Hydrochloride salts often form layered hydrogen-bonded networks (e.g., solvent-free L-tyrosine methyl ester hydrochloride in ), which enhance thermal stability.
Preparation Methods
Core Skeleton Formation via Cyclization
The norpinan backbone is constructed through cyclization reactions. A common approach involves treating Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) with reducing agents such as sodium borohydride (NaBH₄) in 2-butanol at 60°C for 6 hours. This step generates the bicyclic amine structure, critical for subsequent functionalization.
Reaction Conditions:
| Parameter | Specification |
|---|---|
| Temperature | 60°C |
| Solvent | 2-butanol |
| Reducing Agent | NaBH₄ (2.5 equiv) |
| Reaction Time | 6 hours |
| Yield | 86–92% |
Post-reduction, the intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in methanol to protect the amine group, preventing undesired side reactions during methanol moiety introduction.
Methanol Group Incorporation
The hydroxylmethyl (-CH₂OH) group is introduced via nucleophilic substitution or oxidation-reduction sequences. A patented method utilizes triethyl orthoformate (TEOF) in dichloromethane (DCM) under acidic conditions (HCl gas, 10–15°C) to facilitate cyclization, followed by methanol quenching.
Critical Parameters:
-
Cyclization Agent: TEOF (4.2 mol equiv)
-
Acid Catalyst: HCl (gas)
-
Temperature: 10–15°C
-
Workup: Methanol precipitation
Enantiomeric Resolution and Chiral Purity Control
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids. D-(-)-tartaric acid in methanol achieves enantiomeric excess (ee) >99% for the (1S,4R)-isomer, as confirmed by specific optical rotation ([α]²⁵D = -28.3° in methanol).
Protocol:
-
Dissolve racemic amine (0.057 mol) in methanol.
-
Add D-tartaric acid (0.5 equiv) and stir at 20°C for 2 hours.
-
Filter and wash crystals with cold methanol.
Analytical Validation:
Chiral Stationary Phase Chromatography
Preparative HPLC with Crownpak CR(+) columns (15 cm × 4.0 mm, 5 µm) resolves enantiomers using isocratic elution (5 mM NaClO₄, pH 3.0). This method achieves baseline separation (resolution >2.0) and scales to 20 g batches for industrial production.
Hydrochloride Salt Formation
Acid-Base Neutralization
The free base is converted to the hydrochloride salt by treating with concentrated HCl (37%) in isopropyl alcohol (IPA). The mixture is stirred at 25°C for 1 hour, followed by solvent evaporation and recrystallization from ethanol.
Optimized Conditions:
| Parameter | Value |
|---|---|
| HCl Equivalents | 1.1 |
| Solvent | IPA (10 vol) |
| Crystallization Solvent | Ethanol |
| Final Purity | >99.8% by HPLC |
Comparative Analysis of Methodologies
Reducing Agent Efficiency
Sodium borohydride outperforms lithium aluminum hydride (LiAlH₄) in selectivity for the norpinan system, minimizing over-reduction byproducts.
Yield Comparison:
| Reducing Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH₄ | 2-butanol | 92 | 99.5 |
| LiAlH₄ | THF | 78 | 97.2 |
Solvent Impact on Crystallization
Methanol and ethanol produce distinct crystal morphologies affecting filtration rates:
| Solvent | Crystal Habit | Filtration Time (min) |
|---|---|---|
| Methanol | Needles | 45 |
| Ethanol | Prisms | 30 |
Ethanol is preferred for industrial processes due to faster processing.
Process Validation and Scalability
Batch Consistency
A 20 kg pilot-scale synthesis demonstrated:
-
Intermediate Purity: 99.4–99.7% (HPLC)
-
Overall Yield: 89%
-
Residual Solvents: <300 ppm (ICH limits)
Q & A
Q. Validation Techniques :
- NMR Spectroscopy : Confirm molecular structure via characteristic peaks (e.g., -NH at δ 1.5–2.5 ppm, -CHOH at δ 3.3–3.7 ppm).
- FTIR : Detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C-N at 1250–1350 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column, 0.1% TFA in water/acetonitrile (70:30), and UV detection at 210–220 nm .
Q. Table 1: Key Analytical Parameters
| Parameter | Conditions/Results | Reference Method |
|---|---|---|
| Purity Threshold | ≥95% | HPLC |
| Solubility | Methanol (sparingly), DMSO (slight) | USP <1231> |
| Stability | Store at –20°C, desiccated |
Advanced: How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DoE)?
Methodological Answer:
Use a fractional factorial design to evaluate critical variables:
- Factors : Temperature (20–60°C), HCl stoichiometry (1.0–2.0 eq.), solvent polarity (methanol vs. ethanol).
- Responses : Yield, purity, particle size.
Q. Example Workflow :
Screening Experiments : Identify significant factors via Plackett-Burman design.
Response Surface Methodology (RSM) : Optimize using a central composite design.
Validation : Confirm robustness with 3 independent batches.
Q. Key Findings from Analogous Studies :
- Excess HCl (1.5 eq.) in ethanol maximizes yield (85–90%) while minimizing byproducts .
- Lower temperatures (<40°C) reduce degradation of heat-sensitive intermediates .
Basic: What analytical techniques are suitable for quantifying (5-Aminonorpinan-1-yl)methanol Hydrochloride in complex matrices?
Methodological Answer:
- UV-Vis Spectrophotometry : Prepare standard curves in methanol (λmax ~235–288 nm; linear range 10–100 µg/mL; R² >0.99) .
- LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 158 → 140 for quantification).
- Ion Chromatography : Quantify chloride counterion to confirm stoichiometry .
Q. Table 2: Calibration Data for UV-Vis Analysis
| Concentration (µg/mL) | Absorbance (AU) |
|---|---|
| 10 | 0.12 |
| 30 | 0.35 |
| 50 | 0.58 |
| 70 | 0.82 |
| Adapted from metformin HCl protocols |
Advanced: How to resolve contradictions in stability data under varying storage conditions?
Methodological Answer:
Contradictions often arise from differences in excipient interactions or analytical sensitivity. Mitigation strategies:
- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (1.2 million lux-hours). Monitor via HPLC for degradation products (e.g., oxidized amines).
- Cross-Validation : Compare FTIR, NMR, and LC-MS data to distinguish between physical (e.g., hygroscopicity) vs. chemical instability .
Q. Example Stability Profile :
| Condition | Degradation (%) | Major Degradant |
|---|---|---|
| 25°C, 60% RH, 1M | 2.1 | None detected |
| 40°C, 75% RH, 1M | 12.5 | Oxidized amine |
Advanced: What mechanistic insights guide the compound’s potential therapeutic applications?
Methodological Answer:
- Receptor Binding Assays : Screen against opioid or adrenergic receptors using radioligand displacement (e.g., [³H]naloxone for κ-opioid affinity).
- In Vivo Pharmacokinetics : Administer to rodent models (dose: 1–5 mg/kg) and measure plasma concentrations via LC-MS. Key parameters:
Q. Contradiction Management :
- If receptor binding data conflicts with in vivo efficacy, validate using knockout models or isotopic tracing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
